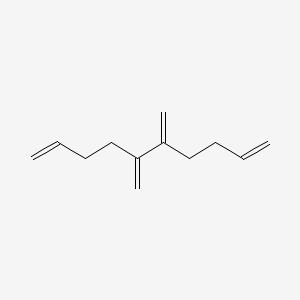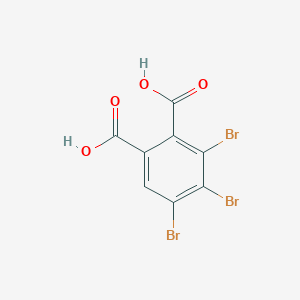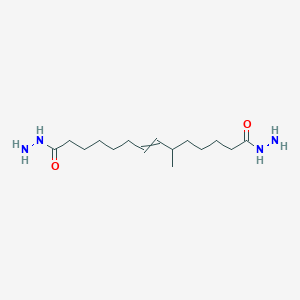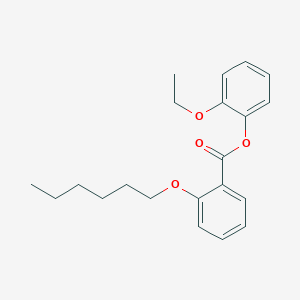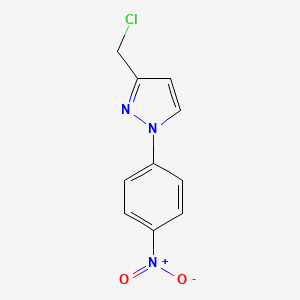
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a chloromethyl group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with an appropriate chloromethyl ketone. The reaction is carried out under acidic conditions to facilitate the formation of the pyrazole ring. The general reaction scheme is as follows:
Step 1: Preparation of 4-nitrophenylhydrazine.
Step 2: Reaction of 4-nitrophenylhydrazine with chloromethyl ketone under acidic conditions to form the desired pyrazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can reduce the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize the pyrazole ring.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of 3-(aminomethyl)-1-(4-aminophenyl)-1H-pyrazole.
Oxidation: Formation of oxidized pyrazole derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, while the nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Chloromethyl)-1-(4-nitrophenyl)-1H-pyrazole
- 3-(Bromomethyl)-1-(4-nitrophenyl)-1H-pyrazole
- 3-(Chloromethyl)-1-(4-aminophenyl)-1H-pyrazole
Uniqueness
This compound is unique due to the presence of both a chloromethyl group and a nitrophenyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
90251-24-4 |
|---|---|
Formule moléculaire |
C10H8ClN3O2 |
Poids moléculaire |
237.64 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-8-5-6-13(12-8)9-1-3-10(4-2-9)14(15)16/h1-6H,7H2 |
Clé InChI |
FSIAGHLEMKPMBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=CC(=N2)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
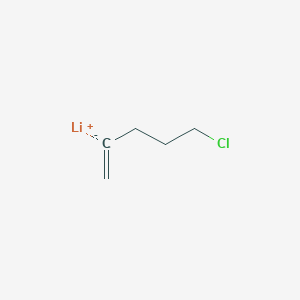
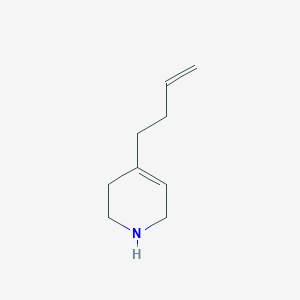
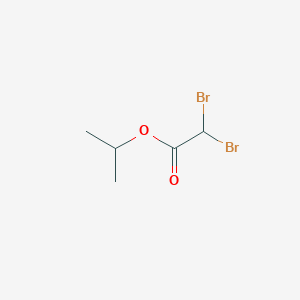

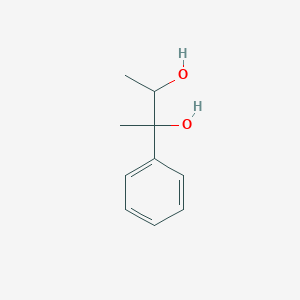
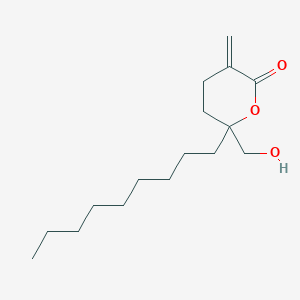
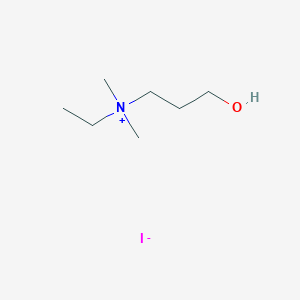
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)

